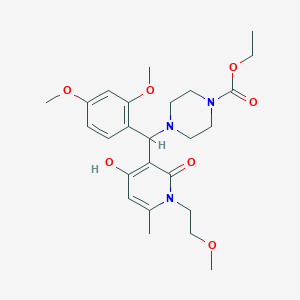
Ethyl 4-((2,4-dimethoxyphenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((2,4-dimethoxyphenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H35N3O7 and its molecular weight is 489.569. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((2,4-dimethoxyphenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a piperazine ring, a dihydropyridine moiety, and methoxyphenyl groups, which are critical for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. In vitro studies have shown that derivatives of dihydropyridine can effectively reduce oxidative stress in cellular models .
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Preliminary data suggest that this compound may exhibit similar effects .
Neuroprotective Effects
Compounds containing the dihydropyridine structure have been reported to possess neuroprotective properties. They may enhance cerebral blood flow and exhibit nootropic effects. This is particularly relevant in conditions such as ischemia and neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound likely acts by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic pathways in cancer cells.
- Neuroprotection : The enhancement of neurotrophic factors and modulation of neurotransmitter systems may contribute to its protective effects against neuronal damage.
Study 1: Antioxidant Activity Assessment
In a study evaluating the antioxidant capacity of various piperazine derivatives, this compound exhibited a significant reduction in lipid peroxidation levels in rat brain homogenates compared to controls .
Study 2: Cytotoxicity Against Cancer Cells
A comparative analysis was conducted on the cytotoxic effects of several piperazine-based compounds against human breast cancer cell lines (MCF7). The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM after 48 hours of exposure .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
ethyl 4-[(2,4-dimethoxyphenyl)-[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O7/c1-6-35-25(31)27-11-9-26(10-12-27)23(19-8-7-18(33-4)16-21(19)34-5)22-20(29)15-17(2)28(24(22)30)13-14-32-3/h7-8,15-16,23,29H,6,9-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFSBBRUQGIJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=C(C=C(C=C2)OC)OC)C3=C(C=C(N(C3=O)CCOC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














